molecular formula C9H12OS B1581573 2-(Benzylthio)ethanol CAS No. 3878-41-9

2-(Benzylthio)ethanol

Cat. No.: B1581573
CAS No.: 3878-41-9
M. Wt: 168.26 g/mol
InChI Key: ANMHSIXPUAKNLM-UHFFFAOYSA-N
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Description

2-(Benzylthio)ethanol is an organic compound with the chemical formula C9H12OS. It is a colorless to pale yellow liquid with a pungent odor similar to hydrogen sulfide. This compound is soluble in many organic solvents such as ethers, alcohols, and ketones . It is primarily used as an intermediate in organic synthesis and as a metal complexing reagent for catalytic reduction reactions .

Preparation Methods

2-(Benzylthio)ethanol can be synthesized through various methods. One common synthetic route involves the reaction of benzyl mercaptoacetate with sodium sulfide under alkaline conditions. This reaction is typically carried out in solvents like ethanol or dimethylformamide (DMF) . The industrial production methods are similar, focusing on optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(Benzylthio)ethanol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to various derivatives. Reagents such as alkyl halides and bases are commonly employed.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and thiols

Scientific Research Applications

2-(Benzylthio)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylthio)ethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions. The compound’s sulfur atom plays a crucial role in its reactivity, enabling it to form complexes with metals and participate in catalytic processes .

Comparison with Similar Compounds

2-(Benzylthio)ethanol can be compared with other sulfur-containing ethanol derivatives, such as:

Each of these compounds has unique properties and applications, making this compound distinct in its versatility and utility in various fields.

Properties

IUPAC Name

2-benzylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMHSIXPUAKNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192045
Record name 2-(Benzylthio)ethanol
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Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3878-41-9
Record name 2-[(Phenylmethyl)thio]ethanol
Source CAS Common Chemistry
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Record name 2-(Benzylthio)ethanol
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Record name 3878-41-9
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Record name 2-(Benzylthio)ethanol
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Record name 2-(benzylthio)ethanol
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Record name 2-(BENZYLTHIO)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the introduction of 2-(benzylthio)ethanol impact the performance of the resulting xanthate surfactant in mineral flotation?

A1: The research paper highlights that incorporating this compound into the xanthate structure leads to enhanced hydrophobicity. This is attributed to the presence of both the benzyl group and the thioether linkage in this compound. The increased hydrophobicity allows for a greater adsorption of the synthesized sodium O-benzythioethyl xanthate (SBEX) onto the chalcopyrite surface. Consequently, SBEX exhibits superior collecting recovery for chalcopyrite compared to traditional xanthates like sodium isobutyl xanthate (SIBX) and sodium phenylethyl xanthate (SPEX) .

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